Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Description
Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)methanone is a complex organic compound that features a benzothiazole moiety linked to a spirocyclic structure
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-15(2)20-9-16(10-21-15)7-18(8-16)14(19)13-17-11-5-3-4-6-12(11)22-13/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPTZWIOLILTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=NC4=CC=CC=C4S3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate spirocyclic intermediates. One common method involves the reaction of 2-amino benzothiazole with a spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of compounds containing the benzo[d]thiazole moiety as antitumor agents. For instance, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, which includes similar structural features to benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, have been identified as potent covalent inhibitors against the KRAS G12C mutation, a common driver in various cancers. These derivatives demonstrated significant antitumor effects in xenograft mouse models, indicating their potential use in treating solid tumors resistant to conventional therapies .
Antibacterial and Antifungal Properties
Compounds based on benzo[d]thiazole have shown promising antibacterial and antifungal activities. A study reported that benzothiazole derivatives exhibited inhibitory effects against various bacterial strains and fungi, suggesting their utility as therapeutic agents for infectious diseases . The mechanism of action is believed to involve disruption of microbial cell function through interaction with essential cellular components.
Anti-Tubercular Activity
Recent advances in the synthesis of benzothiazole-based compounds have led to the development of new anti-tubercular agents. These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, with some derivatives showing better inhibition potency than standard reference drugs. The synthesis involved several innovative approaches such as molecular hybridization and microwave-assisted reactions . The promising results from these studies indicate a potential pathway for developing effective treatments for tuberculosis.
Mechanistic Insights and Structural Optimization
Understanding the structure-activity relationship (SAR) of benzo[d]thiazole derivatives has been crucial for optimizing their biological activities. Structural modifications can enhance binding affinity and selectivity towards biological targets. For instance, the incorporation of specific functional groups has been shown to improve the metabolic stability and efficacy of these compounds in preclinical models .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing inflammation . The compound’s spirocyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for greater conformational flexibility and the ability to interact with a wider range of molecular targets compared to similar compounds .
Biological Activity
Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a spirocyclic structure , which contributes to its biological activity. The molecular formula is with a molecular weight of 336.47 g/mol. Its structure can be represented as follows:
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties . In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
Table 1: Antitumor Activity of Related Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | |
| Compound B | A549 (Lung) | 20 | |
| Compound C | HeLa (Cervical) | 10 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Studies have shown that benzothiazole derivatives can exhibit broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 50 µg/mL | |
| Compound E | S. aureus | 25 µg/mL | |
| Compound F | C. albicans | 30 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : It can modulate receptor activity related to pain and inflammation pathways.
- Reactive Oxygen Species (ROS) Scavenging : Certain derivatives have shown the ability to scavenge ROS, providing neuroprotective effects in models of ischemia/reperfusion injury .
Study on GPR119 Agonists
A notable study investigated the design and synthesis of novel GPR119 agonists based on the spirocyclic structure similar to benzo[d]thiazol derivatives. These compounds exhibited favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models .
Evaluation of Cytotoxicity
In another study focusing on the cytotoxicity of related compounds against various cancer cell lines, it was found that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves a two-step process:
- Step 1 : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours) to form thiourea intermediates. Monitoring via TLC ensures reaction completion .
- Step 2 : Cyclization of the thiourea intermediate using acid (e.g., HCl) or formaldehyde/methylamine to yield oxadiazinane or triazinane derivatives. Solvent choice (ethanol or DMF) and reflux duration (4–6 hours) critically influence yield . Optimization : Adjust stoichiometry (1:1 molar ratio of amine to isothiocyanate), use glacial acetic acid as a catalyst, and employ silica gel column chromatography (60% ethyl acetate/hexane) for purification .
Q. What spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Key for identifying functional groups (e.g., benzo[d]thiazole protons at δ 7.6–8.3 ppm, spirocyclic carbons at δ 39–59 ppm) .
- HRMS : Validates molecular weight (e.g., observed [M+H]+ at m/z 447.0005 matches theoretical values) .
- IR Spectroscopy : Confirms thiourea C=S stretches (~1200 cm⁻¹) and carbonyl groups (~1660 cm⁻¹) .
Advanced Research Questions
Q. How do cyclization mechanisms differ under acidic versus basic conditions?
- Acid-Catalyzed Cyclization : Protonation of thiourea intermediates facilitates nucleophilic attack, forming 1,3,5-oxadiazinane derivatives. For example, HCl promotes intramolecular cyclization via carbocation intermediates .
- Amine-Mediated Cyclization : Formaldehyde and methylamine induce Mannich-type reactions, leading to triazinane derivatives. This pathway requires precise control of pH and temperature to avoid side products . Mechanistic Insight : Density-functional theory (DFT) can model electron density shifts during cyclization, though experimental validation (e.g., trapping intermediates) is critical .
Q. What in vitro assays are suitable for evaluating bioactivity, and how can contradictions in data be resolved?
- Antimicrobial Activity : Agar diffusion assays (e.g., against S. aureus or E. coli) with zone-of-inhibition measurements .
- Antioxidant Potential : DPPH radical scavenging (IC₅₀ values) and FRAP assays to quantify reducing power . Data Contradictions : Discrepancies in IC₅₀ values may arise from solvent polarity or assay protocols. Cross-validate using orthogonal methods (e.g., ESR for radical scavenging) and standardized positive controls (e.g., ascorbic acid) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Modifications : Substituents on the aryl ring (e.g., chloro, methoxy) enhance antimicrobial potency by increasing lipophilicity (logP) .
- Spirocyclic Core : Rigidity from the 6,8-dioxa-2-azaspiro[3.5]nonane group improves receptor binding selectivity. Molecular docking (e.g., with CYP450 enzymes) can predict metabolic stability . Example : Derivatives with electron-withdrawing groups (e.g., -Cl) show 2–3× higher activity than unsubstituted analogs in FRAP assays .
Q. What challenges arise during scale-up, and how are they addressed?
- Purification : Column chromatography is feasible at millimole scales but impractical for large batches. Recrystallization (ethanol/water mixtures) offers a scalable alternative .
- Reaction Exotherms : Gradual addition of formaldehyde during cyclization prevents thermal runaway. Process analytical technology (PAT) monitors real-time reaction progress .
Methodological Tables
Table 1 : Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent (Step 1) | Anhydrous DMF | 79% yield |
| Reflux Time (Step 2) | 4–6 hours | >90% conversion |
| Purification | 60% ethyl acetate/hexane | 95% purity |
Table 2 : Bioactivity Data for Selected Derivatives
| Derivative | DPPH IC₅₀ (µg/mL) | Antimicrobial Zone (mm) |
|---|---|---|
| Parent Compound | 35.2 | 12 ± 1.5 |
| 2-Chloro-substituted | 18.7 | 18 ± 2.1 |
| 4-Methoxy-substituted | 42.5 | 10 ± 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
